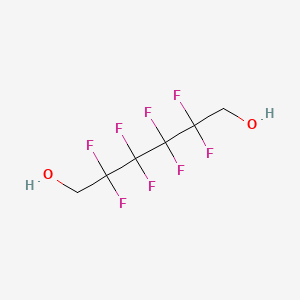

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEKBXPLFJSSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188999 | |

| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-74-8 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications in Advanced Polymer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS Number 355-74-8), a fluorinated diol increasingly utilized in the development of high-performance polymers. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its primary applications, particularly in the formulation of fluorinated polyurethanes for specialized industrial and biomedical uses.

Core Properties and Specifications

This compound is a solid, white crystalline compound at room temperature. The presence of a significant number of fluorine atoms in its structure imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making it a valuable monomer in polymer synthesis.

| Property | Value | Reference |

| CAS Number | 355-74-8 | |

| Molecular Formula | C₆H₆F₈O₂ | |

| Molecular Weight | 262.10 g/mol | |

| Melting Point | 66-70 °C | |

| Boiling Point | 100 °C at 3 mmHg | |

| Appearance | White crystalline powder or solid | [1] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data:

| Technique | Data Available |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| FTIR | Conforms to structure |

| Mass Spectrometry | Data available in NIST WebBook |

Synthesis and Reactivity

While detailed, lab-scale synthetic procedures for this compound are not extensively published in readily available literature, industrial production generally involves the hydrogenation of corresponding fluorinated dicarboxylic acids or their esters.

The primary reactivity of this diol is centered around its two terminal hydroxyl (-OH) groups. These groups can undergo typical alcohol reactions, with the most significant application being polycondensation reactions with diisocyanates to form polyurethanes.[3][4] The electron-withdrawing effect of the adjacent fluorinated carbon chain can influence the reactivity of the hydroxyl groups.

Application in Fluorinated Polyurethane Synthesis

The most prominent application of this compound is as a chain extender in the synthesis of fluorinated polyurethanes (FPUs).[3][5] The incorporation of this fluorinated diol into the polymer backbone imparts desirable properties such as increased hydrophobicity, enhanced thermal stability, and improved chemical resistance to the resulting polyurethane.[5]

Representative Experimental Protocol: Synthesis of Fluorinated Polyurethane

The following is a generalized one-step bulk polymerization method for synthesizing a fluorinated polyurethane, based on principles described in the literature.[4][5]

Materials:

-

Poly(tetramethylene oxide) glycol (PTMO) - Soft Segment

-

Hexamethylene diisocyanate (HDI) - Hard Segment

-

This compound (OFHD) - Chain Extender

-

Dibutyltin dilaurate (DBTDL) - Catalyst

Procedure:

-

Pre-dry all reactants to remove moisture.

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a predetermined amount of PTMO and OFHD.

-

Heat the mixture to a specified temperature (e.g., 80°C) under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

-

Add the catalyst, DBTDL, to the mixture.

-

Slowly add the stoichiometric amount of HDI to the reaction mixture while maintaining vigorous stirring.

-

After the addition of HDI is complete, continue the reaction at the set temperature for a specified duration (e.g., 2-4 hours) until the desired viscosity is achieved, indicating polymer formation.

-

The resulting fluorinated polyurethane can then be cast into films or other forms for further characterization and application.

Characterization of the Resulting Polymer:

The synthesized fluorinated polyurethane can be characterized using various techniques to evaluate its structure and properties:

| Characterization Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the incorporation of the fluorinated monomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |

| Differential Scanning Calorimetry (DSC) | To analyze the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. |

| Contact Angle Measurement | To quantify the hydrophobicity of the polymer surface. |

| Tensile Testing | To determine the mechanical properties, such as tensile strength and elongation at break. |

A study by Chen et al. (2024) synthesized aliphatic fluorinated polyurethanes using this compound as a chain extender and compared its properties to a polyurethane synthesized with 1,4-butanediol (BDO). The water contact angle of the FPU containing the octafluoro-1,6-hexanediol increased, indicating greater hydrophobicity.[5]

Potential Applications in Drug Development and Biomedical Fields

While there is no direct evidence of this compound being involved in signaling pathways or as an active pharmaceutical ingredient, its role in creating advanced biomaterials is significant. Fluorinated polyurethanes are known for their excellent biocompatibility, biostability, and low surface energy, which can reduce protein adsorption and biofouling.[6]

Polymers derived from this diol could find applications in:

-

Medical device coatings: To improve the biocompatibility and reduce the thrombogenicity of blood-contacting devices.

-

Drug delivery systems: As a component of controlled-release formulations, leveraging the polymer's stability and tunable properties.

-

Implantable materials: For long-term implants where biostability and minimal tissue reaction are critical.

Flame Retardant Properties

The high fluorine content of polymers derived from this compound suggests potential applications as flame-retardant materials. Halogenated compounds are known to act as flame retardants by interrupting the combustion cycle in the gas phase.[7] Polyurethanes incorporating this diol would likely exhibit enhanced fire resistance compared to their non-fluorinated counterparts.

Logical Workflow for FPU Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of fluorinated polyurethanes.

Signaling Pathway Considerations

Current literature does not indicate a role for this compound in biological signaling pathways. Its primary utility in a biological context is as a building block for creating inert, biocompatible materials. The non-fluorinated analog, 1,6-hexanediol, has been used to study liquid-liquid phase separation in cells; however, there is no evidence to suggest that the fluorinated version is used for similar purposes.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated monomer for the synthesis of high-performance polymers, particularly fluorinated polyurethanes. Its incorporation into polymer chains imparts enhanced thermal stability, chemical resistance, and hydrophobicity. These properties make the resulting polymers attractive for a range of advanced applications, including biomedical devices, specialty coatings, and flame-retardant materials. Further research into the synthesis of novel polymers using this diol is likely to expand its utility in various fields of science and technology.

References

- 1. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Polyurethanes [essentialchemicalindustry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. aerofiltri.it [aerofiltri.it]

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS Number: 355-74-8). The information is intended to support research, development, and quality control activities involving this fluorinated diol.

Chemical Identity and Structure

This compound is a symmetrical, linear aliphatic diol where the central four carbon atoms of the hexane chain are fully fluorinated. This high degree of fluorination imparts unique properties to the molecule, distinguishing it from its non-fluorinated analog, 1,6-hexanediol.

-

IUPAC Name: 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol

-

Linear Formula: HOCH₂(CF₂)₄CH₂OH

-

SMILES: OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₈O₂ | [2][3] |

| Molecular Weight | 262.10 g/mol | [1][4] |

| Melting Point | 66-70 °C | [1][3][4] |

| Boiling Point | 100 °C at 3 mmHg | [1][3][4] |

| Density | 1.4712 (estimate) | [3] |

| Appearance | White to light yellow/orange crystalline powder or solid | [2][3][5] |

| Water Solubility | Soluble in water | [3] |

| pKa | 12.62 ± 0.10 (Predicted) | [3] |

| Assay (Purity) | ≥96.0% to 98% (by GC) | [1][2][5] |

| CAS Number | 355-74-8 | [1][2][3] |

Experimental Protocols and Methodologies

While specific experimental reports for the determination of this compound's properties are not detailed in the provided search results, standard analytical techniques are referenced. The following section outlines the general methodologies for the cited experiments.

3.1. Purity Determination by Gas Chromatography (GC)

The purity of this compound is typically assayed using Gas Chromatography (GC).[2]

-

Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas).

-

Methodology:

-

A small, known amount of the analyte is dissolved in a suitable volatile solvent.

-

The solution is injected into the GC instrument, where it is vaporized in a heated injection port.

-

The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a heated column containing the stationary phase.

-

Components separate based on their boiling points and interactions with the stationary phase.

-

A detector at the column exit (commonly a Flame Ionization Detector - FID) generates a signal proportional to the amount of each component.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

3.2. Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

Structural confirmation is achieved using FTIR spectroscopy.[2]

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules at different frequencies. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."

-

Methodology:

-

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is exposed to a broad range of infrared radiation.

-

The instrument records the frequencies at which the radiation is absorbed.

-

The resulting spectrum is compared to a reference spectrum or analyzed for the presence of key functional group absorptions, such as the broad O-H stretch of the alcohol groups and the strong C-F stretches characteristic of the fluorinated backbone.

-

3.3. Melting Point Determination

The melting point range of 66-70 °C is a key indicator of the compound's purity.[1][2][3]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline solids exhibit a sharp melting point, while impurities typically broaden and depress the melting range.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a thin capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

The apparatus is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass becomes liquid (clear melt) are recorded as the melting range.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical quality control workflow for characterizing a batch of this compound, based on the analytical methods identified.

References

- 1. 2,2,3,3,4,4,5,5-八氟-1,6-己烷二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 355-74-8 [chemicalbook.com]

- 4. This compound 98 355-74-8 [sigmaaldrich.com]

- 5. 2,2,3,3,4,4,5,5-オクタフルオロ-1,6-ヘキサンジオール | this compound | 355-74-8 | 東京化成工業株式会社 [tcichemicals.com]

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a fluorinated diol with significant applications in materials science. This document details its chemical structure, molecular weight, and key physicochemical properties. While noted as a pharmaceutical intermediate, its primary documented use is in the synthesis of advanced fluorinated polymers. This guide will focus on its role in the preparation of fluorinated polyurethanes, providing insights into synthetic methodologies and the resulting polymer characteristics.

Core Molecular and Physical Properties

This compound is a symmetrical, fluorinated aliphatic diol. The presence of a perfluorinated carbon chain between two terminal hydroxyl groups imparts unique properties to this molecule and the polymers derived from it.

| Property | Value |

| Molecular Weight | 262.10 g/mol |

| Linear Formula | HOCH₂(CF₂)₄CH₂OH |

| CAS Number | 355-74-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-70 °C |

| Boiling Point | 100 °C at 3 mmHg |

| Solubility | Soluble in water[1] |

Application in the Synthesis of Fluorinated Polyurethanes

This compound serves as a crucial chain extender in the synthesis of fluorinated polyurethanes (FPUs).[2][3][4] The incorporation of this fluorinated monomer into the polymer backbone enhances properties such as thermal stability, chemical resistance, and hydrophobicity.

General Experimental Protocol for Fluorinated Polyurethane Synthesis

The synthesis of fluorinated polyurethanes using this compound typically follows a polycondensation reaction. The general procedure involves reacting a polyol (soft segment) with a diisocyanate, using the fluorinated diol as a chain extender (hard segment).

Materials:

-

Polyol (e.g., Polytetramethylene oxide - PTMO)

-

Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

-

Chain Extender: this compound (OFHD)

-

Catalyst (e.g., Tertiary amines, organotin compounds)

-

Solvent (e.g., Dimethylformamide - DMF, or solvent-free melt)

Procedure:

-

The polyol is dehydrated under vacuum at an elevated temperature.

-

The diisocyanate is added to the dried polyol and the mixture is stirred to form a prepolymer.

-

A solution of this compound in a suitable solvent is then added to the prepolymer.

-

A catalyst is introduced to facilitate the polymerization reaction.

-

The reaction is allowed to proceed at a specific temperature and for a set duration, often under an inert atmosphere.

-

The resulting fluorinated polyurethane is then isolated, purified, and characterized.

The properties of the final FPU can be tailored by adjusting the ratio of the soft and hard segments.

Components in Fluorinated Polyurethane Synthesis

| Component | Example | Role |

| Polyol | Polytetramethylene oxide (PTMO) | Forms the soft segment, providing flexibility. |

| Diisocyanate | Hexamethylene diisocyanate (HDI) | Reacts with polyol and chain extender to form the polyurethane backbone. |

| Chain Extender | This compound | Forms the hard segment, enhancing thermal and chemical resistance.[2][4] |

| Catalyst | Tertiary amines, Organotin compounds | Accelerates the polymerization reaction.[4] |

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of fluorinated polyurethanes using this compound.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, and eye and face protection. Work should be conducted in a well-ventilated area.[1]

Conclusion

While noted for its use as a pharmaceutical intermediate, the primary and well-documented application of this compound is in polymer chemistry, specifically as a chain extender for the synthesis of fluorinated polyurethanes. Its incorporation into the polymer backbone imparts desirable properties, including enhanced thermal stability and hydrophobicity. Further research into its biological activities and potential applications in drug development is warranted to fully explore the utility of this fluorinated building block.

References

A Technical Guide to the Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, a fluorinated diol with potential applications in various scientific fields, including drug development. A critical aspect of utilizing this compound is understanding its solubility in different organic solvents, which is a key determinant of its formulation, delivery, and overall utility in research and development.

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its experimental determination and data presentation. The following sections offer a detailed experimental protocol for solubility measurement and a structured template for recording the resulting data.

Data Presentation: A Template for Solubility Data

To facilitate consistent and comparable data collection, the following table structure is recommended for documenting the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | |||

| e.g., N,N-Dimethylformamide | e.g., 25 |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the measured concentration and the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the key steps in the experimental determination of solubility.

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

This guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, tailored for researchers, scientists, and professionals in drug development. It covers nomenclature, chemical and physical properties, applications, and safety protocols.

Chemical Identity and Synonyms

This compound is a fluorinated organic compound. Due to its structure, it is referred to by several synonyms in literature and commercial listings.

Common Synonyms:

-

1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane

-

1H,1H,6H,6H-Perfluorohexane-1,6-diol

The diacrylate derivative of this diol is also known by several names, including 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, and 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate.

Physicochemical Properties

The defining characteristics of this compound are summarized below. This data is critical for its application in experimental settings, particularly in polymer chemistry and as a pharmaceutical intermediate.[1]

| Property | Value | Reference(s) |

| CAS Number | 355-74-8 | |

| Molecular Formula | HOCH₂(CF₂)₄CH₂OH (Linear) C₆H₆F₈O₂ (Empirical) | |

| Molecular Weight | 262.10 g/mol | |

| Appearance | White to light yellow/orange solid, powder, or crystals | [1] |

| Melting Point | 66-70 °C | |

| Boiling Point | 100 °C at 3 mmHg | |

| Solubility | Soluble in water | [1] |

| Purity | Typically available as 97% or >98.0% | [1] |

| SMILES String | OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO | |

| InChI Key | NHEKBXPLFJSSBZ-UHFFFAOYSA-N |

Logical Relationship Diagram

The following diagram illustrates the key attributes of this compound and their interconnections.

Caption: Key identifiers, properties, and applications of the core compound.

Experimental Protocols & Applications

The primary documented applications for this compound are:

-

Pharmaceutical Intermediate: It is used as a building block in the synthesis of more complex pharmaceutical compounds.[1]

-

Polymer Synthesis: As a diol, it can be used as a monomer for the creation of fluorinated polymers, such as specialty polyurethanes and polyesters. The introduction of the octafluorohexane segment can impart properties like thermal stability, chemical resistance, and low surface energy.

Due to the lack of detailed, published experimental workflows or its involvement in specific signaling pathways, researchers should rely on general principles of organic synthesis and polymer chemistry when utilizing this compound, with a strong emphasis on the safety protocols outlined below.

Safety and Handling

Working with this compound requires adherence to standard laboratory safety practices for handling irritating chemicals.

Hazard Identification:

Recommended Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is incompatible with strong oxidizing agents.[1]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

References

An In-depth Technical Guide to 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, also known as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, is a fluorinated diol with the linear formula HOCH₂(CF₂)₄CH₂OH.[1] The presence of the perfluorinated carbon chain significantly influences its chemical and physical properties, imparting increased thermal stability and unique solubility characteristics.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 355-74-8 | [1] |

| Molecular Formula | C₆H₆F₈O₂ | [1] |

| Molecular Weight | 262.10 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 100 °C at 3 mmHg | [1] |

| Solubility | Soluble in water and methanol. | |

| InChI Key | NHEKBXPLFJSSBZ-UHFFFAOYSA-N | [1] |

| SMILES | OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR | Available |

| Mass Spectrometry | Available |

Note: While the availability of spectroscopic data is confirmed, detailed spectra and peak assignments require access to specialized databases. Commercial suppliers and chemical databases are the primary sources for this information.

Experimental Protocols

3.1. Synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane

A documented method for the synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane involves the reduction of the corresponding fluorinated diacid, perfluoroadipic acid, using sodium borohydride.[3]

Experimental Workflow: Synthesis

Caption: Synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with perfluoroadipic acid.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the diacid under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of sodium borohydride in a suitable solvent (e.g., THF or diglyme) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) at 0 °C.

-

Extraction: The product is extracted from the aqueous layer with an organic solvent such as diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

3.2. Synthesis of this compound Diacrylate

The diol serves as a precursor for the synthesis of its diacrylate derivative, a monomer used in polymer synthesis.[4]

Experimental Workflow: Diacrylate Synthesis

Caption: Synthesis of the diacrylate derivative.

Detailed Methodology:

-

Reaction Setup: To a solution of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane and a base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath, acryloyl chloride is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed.

-

Work-up: The reaction mixture is washed sequentially with water, dilute acid, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude diacrylate.

-

Purification: The product can be further purified by column chromatography if necessary.

Safety and Handling

1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane is classified as a hazardous substance.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautions | Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Applications and Logical Relationships

The unique properties of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane make it a valuable building block in various fields.

Logical Diagram: Properties and Applications

Caption: Properties and applications of the title compound.

The di-functionality of the hydroxyl groups allows for its use as a monomer in the synthesis of fluorinated polyurethanes and polyesters. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy. Its diacrylate derivative is a key component in UV-curable coatings and specialty polymers. In the pharmaceutical field, the incorporation of the perfluorinated segment can enhance the metabolic stability and lipophilicity of drug candidates. Furthermore, its structure is suitable for the synthesis of fluorinated surfactants.

Conclusion

1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane is a versatile fluorinated building block with a range of potential applications in materials science and medicinal chemistry. This guide has provided an overview of its properties, a plausible synthesis protocol based on available literature, and an outline of its key applications. Further research into the reaction optimization and exploration of its utility in novel applications is warranted.

References

In-depth Technical Guide: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol for Researchers and Drug Development Professionals

An examination of the synthesis, properties, and applications of a versatile fluorinated building block.

Executive Summary

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated diol that is commercially available and finds utility as a specialized monomer and building block in polymer chemistry and materials science. Its unique properties, imparted by the octafluorohexane core, make it a valuable component in the synthesis of advanced polymers, particularly fluorinated polyurethanes, with applications in coatings, elastomers, and potentially in biomedical devices. While its direct role as a pharmacologically active agent has not been extensively documented in publicly available literature, its function as a "pharmaceutical intermediate" suggests its use in the synthesis of more complex drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, commercial availability, synthesis, and current applications, with a focus on its relevance to researchers in materials science and drug development.

Physicochemical Properties and Commercial Availability

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 355-74-8 | |

| Molecular Formula | C6H6F8O2 | |

| Molecular Weight | 262.10 g/mol | |

| Melting Point | 66-70 °C | |

| Boiling Point | 100 °C at 3 mmHg | |

| Appearance | White crystalline powder or crystals | |

| Purity | Typically ≥97% or ≥98% | [1] |

This chemical is readily available from several major chemical suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Commercially available |

| TCI America | >98.0% (GC) | 5 g and larger quantities |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 5 g |

Pricing information can be obtained from the respective suppliers' websites and catalogs.

Synthesis and Characterization

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature suggests that a common route to perfluorinated diols is through the reduction of the corresponding perfluorinated dicarboxylic acid esters. A plausible synthetic pathway for this compound is the reduction of a diethyl perfluoroadipate.

General Experimental Protocol: Reduction of Diethyl Perfluoroadipate

This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Diethyl perfluoroadipate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)

-

Dry ice/acetone bath

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of diethyl perfluoroadipate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of a reducing agent, such as lithium aluminum hydride in THF, is added dropwise to the stirred solution of the ester. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the excess reducing agent and hydrolyze the aluminum salts.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methylene protons (-CH₂-) adjacent to the hydroxyl group, split by the neighboring fluorine atoms. The hydroxyl protons (-OH) will likely appear as a broad singlet, which can be exchanged with D₂O. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the methylene carbons, which will be split into triplets by the adjacent fluorine atoms. The carbons in the perfluorinated chain will also be visible and will exhibit complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is a key tool for characterizing fluorinated compounds. It will provide information on the chemical environment of the different fluorine atoms in the molecule. |

| FTIR | The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. Strong C-F stretching bands will be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water and fragments of the perfluorinated alkyl chain. |

Applications in Materials Science: Fluorinated Polyurethanes

A primary application of this compound is as a chain extender in the synthesis of fluorinated polyurethanes (FPUs).[2][3] The incorporation of the fluorinated diol into the polymer backbone imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Synthesis of a Fluorinated Polyurethane

Experimental Protocol:

Materials:

-

Poly(tetramethylene glycol) (PTMG) or other suitable polyol

-

4,4'-Methylenebis(phenyl isocyanate) (MDI) or other diisocyanate

-

This compound (as chain extender)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

-

In a reaction vessel under an inert atmosphere, the polyol is dehydrated under vacuum at an elevated temperature.

-

The diisocyanate is added to the dried polyol, and the mixture is stirred at a controlled temperature to form a prepolymer.

-

In a separate flask, a solution of this compound and the catalyst in the solvent is prepared.

-

The prepolymer is then added to the chain extender solution, and the reaction mixture is stirred vigorously.

-

The resulting polymer solution can be cast into films or used for other applications.

Relevance in Drug Development and Life Sciences

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[4][5] While direct biological activity of this compound is not well-documented, its designation as a "pharmaceutical intermediate" suggests its use as a building block in the synthesis of more complex, biologically active molecules.[1]

The fluorinated alkyl chain can act as a stable, lipophilic spacer, and the terminal hydroxyl groups provide reactive handles for further chemical modifications. For instance, it could be incorporated into prodrugs, linkers for antibody-drug conjugates, or as a component of novel drug delivery systems.

Given the lack of specific signaling pathway information for this compound, a hypothetical logical workflow for its potential use in drug development is presented below. This illustrates how a fluorinated building block could be incorporated into a drug discovery pipeline.

References

An In-depth Technical Guide on the Safety and Handling of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS No. 355-74-8). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. This document consolidates key data on the compound's properties, hazards, personal protective equipment (PPE), and first aid measures to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a fluorinated aliphatic diol used as a pharmaceutical intermediate.[1] It is a solid at room temperature, appearing as a white to light yellow powder or crystal.[2] It is stable under recommended storage conditions and is soluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 355-74-8 | |

| Linear Formula | HOCH₂(CF₂)₄CH₂OH | |

| Molecular Weight | 262.10 g/mol | |

| Appearance | White to light yellow/orange powder to crystal | [2] |

| Melting Point | 66-70 °C | [2] |

| Boiling Point | 100 °C @ 3 mmHg | [2] |

| Solubility | Soluble in water | [1][2] |

| Stability | Stable under normal conditions | [2] |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is an irritant to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | References |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3] |

Toxicological Information

Safe Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure risks. This includes the use of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended to prevent skin and eye contact and respiratory exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Standard Examples | References |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, EN166 | [4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure. | - | [3][4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or if irritation is experienced. | NIOSH Type N95 (US), EN 149 | [4] |

Storage

Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed and store them locked up.[1][3] This material is incompatible with strong bases, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[2][4]

Safe Handling Workflow

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Caption: A standard workflow for the safe handling of chemical solids in a laboratory.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in publicly available safety documents. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing skin and eye irritation (e.g., OECD Test Guideline 404 and 405), would likely form the basis for any cited hazard classifications. However, without access to the primary study reports, detailed protocols cannot be reproduced here.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms such as irritation or dizziness persist, seek medical attention.[3][5]

-

After Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, get medical advice.[3]

-

After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do so.[3] If eye irritation persists, seek immediate medical attention.[3]

-

After Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and contact a poison center or doctor for treatment advice.

Caption: A decision tree for first aid response following chemical exposure.

Firefighting and Accidental Release

Firefighting Measures

While not flammable, this compound is a combustible solid.

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), or dry chemical foam.[7]

-

Specific Hazards: Fine dust dispersed in air may form an explosive mixture.[4] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid the formation of dust.[4]

-

Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly.

Caption: A procedural flowchart for responding to a solid chemical spill.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3] Waste should be sent to an approved waste disposal plant.[3] Do not allow the product to be released into the environment.[4]

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound CAS#: 355-74-8 [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. en.hesperian.org [en.hesperian.org]

- 7. fishersci.com [fishersci.com]

Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. The information is structured to be a valuable resource for researchers and professionals in drug development and materials science who are working with or considering the use of this fluorinated diol.

Spectroscopic Data Summary

The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Triplet (t) | 4H | -CH₂-OH |

| ~2.5 - 3.0 | Broad Singlet (br s) | 2H | -OH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~60 - 65 | Triplet (t) | C1, C6 (-CH₂-OH) |

| ~108 - 120 | Multiplet | C2, C5 (-CF₂-) |

| ~108 - 120 | Multiplet | C3, C4 (-CF₂-) |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -120 to -125 | Multiplet | -CF₂- (at C2, C5) |

| ~ -125 to -130 | Multiplet | -CF₂- (at C3, C4) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960 - 2850 | Medium | C-H Stretch | Alkane (-CH₂) |

| 1470 - 1430 | Medium | C-H Bend | Alkane (-CH₂) |

| 1250 - 1000 | Strong | C-F Stretch | Fluoroalkane (-CF₂) |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂-OH) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added if the solvent does not contain an internal standard. For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is used.

-

¹H NMR: Spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Spectra can be acquired with or without proton decoupling to observe H-F couplings. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are used. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically needed compared to ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 to 32 scans are co-added to obtain the final spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Applications of Fluorinated Diols in Advanced Polymer Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers represent a unique and highly valuable class of materials, distinguished by their exceptional thermal stability, chemical inertness, low friction coefficients, and unique surface properties.[1][2] The strategic incorporation of fluorine atoms into polymer structures, often achieved through the use of fluorinated monomers like diols, allows for the precise tuning of material properties to meet the demands of advanced applications.[3] Fluorinated diols, which are molecules containing two hydroxyl (-OH) groups and a fluorinated backbone, serve as critical building blocks in the synthesis of a wide array of high-performance polymers, including polyurethanes, polyesters, polycarbonates, and polyimides.[4][5][6][7]

The unique characteristics of these polymers stem from the fundamental properties of the carbon-fluorine (C-F) bond. With a bond energy as high as 485.67 kJ/mol, the C-F bond is significantly stronger than a typical C-H or C-C bond, imparting excellent thermal and chemical stability.[4] Furthermore, fluorine's high electronegativity and low polarizability lead to weak intermolecular forces, resulting in materials with low surface energy, hydrophobicity, lipophobicity, and low dielectric constants.[8] This guide provides an in-depth overview of the synthesis, properties, and applications of polymers derived from fluorinated diols, with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.

Core Polymer Systems and Their Applications

The versatility of fluorinated diols allows them to be incorporated into various polymer backbones, either as chain extenders in hard segments or as components of flexible soft segments.[4][9]

Fluorinated Polyurethanes (FPUs)

FPUs are synthesized through the polyaddition reaction of diisocyanates with polyols and fluorinated diols acting as chain extenders.[4][9] The inclusion of fluorinated diols significantly enhances the surface and bulk properties of the resulting polyurethane.

Key Properties and Applications:

-

Enhanced Hydrophobicity: The migration of low-surface-energy fluorinated segments to the polymer-air interface results in excellent water and oil repellency. This is critical for creating anti-fouling surfaces, moisture-resistant coatings, and biomedical devices that resist bio-adhesion.[10][11]

-

Improved Thermal and Chemical Stability: The strong C-F bonds enhance the thermal stability of the polymer. FPUs are used in demanding environments where resistance to heat and corrosive chemicals is required.[4][10]

-

Biocompatibility: Fluoropolymers are known for their bio-inertness, making FPUs suitable for medical applications such as catheters, implantable devices, and drug delivery systems.[8][12]

-

Dielectric Properties: The incorporation of fluorine can modify the dielectric properties of polyurethanes, making them useful for applications in electronics and high-frequency communication.[6][13]

Logical Relationship: From Fluorinated Diols to Advanced Applications

The following diagram illustrates how the incorporation of fluorinated diols into a polymer backbone leads to specific material properties that enable a range of advanced applications.

Caption: Logical flow from the use of fluorinated diols to final applications.

Fluorinated Polyesters

Fluorinated polyesters are typically synthesized via polycondensation of fluorinated diols with dicarboxylic acids or their derivatives, or through biocatalytic routes.[14] These materials offer a unique combination of properties, including potential degradability, which is of interest for environmental and biomedical applications.[5][15]

Key Properties and Applications:

-

Controlled Degradability: Recent research has shown that fluorination can accelerate the degradation of polyesters, offering a pathway to create "smart" materials that break down under specific conditions while allowing for fluoride recovery.[5][16]

-

Hydrophobicity: Like other fluoropolymers, these polyesters exhibit high water repellency.

-

Biomedical Potential: The combination of biocompatibility and tunable degradation makes them candidates for tissue engineering scaffolds and controlled drug release systems.[8][14]

Fluorinated Polycarbonates

The synthesis of fluorinated polycarbonates can be achieved by reacting fluorinated diols with phosgene derivatives or through other methods like fluoride-promoted carbonylation polymerization.[17][18]

Key Properties and Applications:

-

High Thermal Stability and Optical Clarity: These materials often possess high glass transition temperatures and good transparency, making them suitable for optical applications in harsh environments.

-

Enhanced Dielectric Performance: The introduction of fluorinated segments can significantly improve the dielectric constant and polarization behavior, which is advantageous for use in capacitors and other electronic components.[6]

Quantitative Data Summary

The inclusion of fluorinated diols has a quantifiable impact on the final properties of polymers. The tables below summarize key performance data from various studies.

Table 1: Surface Properties of Fluorinated Polyurethanes (FPUs)

| Fluorinated Diol Content (% w/w) | Water Contact Angle (°) | Tetradecane Contact Angle (°) | Reference |

|---|---|---|---|

| 0 (Control PU) | 81° | - | [4] |

| Increased Content | > 120° | Rapidly Increased | [4] |

| FPU Film | ~95.2° | - | [4] |

| Hyperbranched Polymer | ~100° | - | |

Table 2: Thermal and Mechanical Properties of Fluorinated Polymers

| Polymer System | Fluorinated Monomer | Tg (°C) | Td, 10% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|---|

| FPU | Fluorinated gemini diol | Decreased with F-content | Improved | - | - | [10] |

| FPU | OF¹ / TF² diols | Lowered with F-content | >350 | ~28 | - | [4] |

| FPI | Diimide-diol | - | 353–505 | - | - | [7] |

| FPU (Waterborne) | Fluoro-diol | - | - | Increased with F-content | Decreased with F-content | [11] |

| FPU | Fluorinated diols | As low as -139°C | 247–330 | - | - | [9] |

¹ 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol; ² 2,2,3,3-tetrafluoro-1,4-butanediol Tg: Glass Transition Temperature; Td, 10%: Temperature at 10% weight loss

Table 3: Dielectric Properties of Fluorinated Polymers

| Polymer System | Fluorinated Monomer | Dielectric Constant (at 1 kHz) | Reference |

|---|---|---|---|

| FPI | Diimide-diol | 3.10–4.23 | [7] |

| FPU-PC | Fluorinated triethylene glycol | Increased with F-content |[6][13] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for researchers. Below are representative protocols for the synthesis of polymers using fluorinated diols.

Protocol 1: Synthesis of Fluorinated Polyurethane (FPU) via Prepolymer Method

This protocol is based on the common two-step prepolymerization method used for synthesizing FPUs.[4][13]

Materials:

-

Poly(tetramethylene oxide) glycol (PTMO, soft segment)

-

4,4′-diphenylmethane diisocyanate (MDI, hard segment)

-

This compound (OFHD, fluorinated chain extender)

-

1,4-butanediol (BDO, non-fluorinated chain extender, for comparison)

-

Dibutyltin dilaurate (DBTDL, catalyst)

-

N,N-Dimethylformamide (DMF, solvent)

Procedure:

-

Drying: Dry PTMO at 80°C under vacuum for at least 4 hours to remove moisture. Dry OFHD and BDO over molecular sieves.

-

Prepolymer Formation:

-

Set up a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

-

Charge the flask with dried PTMO and MDI in a molar ratio that ensures an NCO/OH ratio of approximately 2:1.

-

Add DMF as a solvent to achieve a solid content of ~40 wt%.

-

Heat the mixture to 75-80°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction by titrating for %NCO content.

-

-

Chain Extension:

-

Cool the prepolymer solution to 40-50°C.

-

Prepare a solution of the chain extender (OFHD or a mixture of OFHD and BDO) in DMF. The total amount of hydroxyl groups from the chain extender should be stoichiometrically equivalent to the remaining NCO groups in the prepolymer.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants) to the prepolymer solution.

-

Add the chain extender solution dropwise to the prepolymer solution over 30 minutes with vigorous stirring.

-

After the addition is complete, increase the temperature back to 70-75°C and continue the reaction for another 3-5 hours until the NCO peak disappears in the FTIR spectrum.

-

-

Film Casting and Curing:

-

Pour the final FPU solution into a Teflon mold.

-

Dry the solution in a vacuum oven at 60°C for 24 hours to remove the solvent and form a solid polymer film.

-

Post-cure the film at 100°C for 2 hours to ensure complete reaction.

-

General Experimental Workflow for FPU Synthesis and Characterization

This diagram outlines the typical steps involved from synthesis to final property analysis of a fluorinated polymer.

Caption: A typical workflow for FPU synthesis and subsequent analysis.

Protocol 2: Biocatalytic Synthesis of Fluorinated Polyesters

This enzymatic protocol offers a greener alternative to traditional polycondensation and is based on the work by G. M. Kline and colleagues.[14]

Materials:

-

Divinyl adipate (activated diester)

-

1H,1H,6H,6H-Perfluoro-1,6-hexanediol (fluorinated diol)

-

Novozym 435 (immobilized lipase from Candida antarctica)

-

Toluene (solvent)

Procedure:

-

Reactant Setup:

-

In a reaction vial, combine equimolar amounts of divinyl adipate and the fluorinated diol.

-

Add toluene as the solvent to achieve a desired monomer concentration (e.g., 0.5 M).

-

-

Enzymatic Reaction:

-

Add Novozym 435 to the vial. The enzyme concentration can be varied (e.g., 10-50 mg/mL) to optimize the reaction rate and final molecular weight.

-

Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm).

-

-

Monitoring and Termination:

-

Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).

-

To terminate the reaction, filter off the immobilized enzyme (which can be washed and potentially reused).

-

-

Polymer Isolation:

-

Precipitate the resulting fluorinated polyester by adding the reaction solution to a non-solvent, such as cold methanol.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Dry the polymer under vacuum at room temperature until a constant weight is achieved.

-

Conclusion and Future Outlook

Fluorinated diols are indispensable building blocks in modern polymer chemistry, enabling the development of materials with exceptional properties tailored for specialized applications. The ability to precisely control hydrophobicity, thermal stability, chemical resistance, and biocompatibility has positioned these polymers at the forefront of innovation in coatings, advanced electronics, and biomedical engineering.[1][19] Future research will likely focus on developing more sustainable synthesis routes, such as biocatalysis, and designing novel fluorinated diol structures to unlock new functionalities.[14] Furthermore, the creation of degradable fluoropolymers with options for fluoride recovery represents a significant step towards a more circular and environmentally responsible fluorine economy.[5][15] For researchers and drug development professionals, these materials offer a powerful platform for creating next-generation medical devices, drug delivery vehicles, and high-performance materials.

References

- 1. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]

- 13. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]

- 16. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. KR101136951B1 - Fluorinated polycarbonate diol, its preparation and method for preparing fluorinated polyurethane using the same - Google Patents [patents.google.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. exfluor.com [exfluor.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polyurethanes using 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated polyurethanes (FPUs) utilizing 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol) as a fluorinated chain extender. The incorporation of OFHDiol into the polyurethane backbone imparts unique properties to the resulting polymers, including enhanced hydrophobicity, thermal stability, and chemical resistance, making them promising materials for a variety of applications, including in the biomedical field.[1][2]

Introduction

Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane linkages in their main chain.[1] Their properties can be tailored by varying the chemical composition of the monomers, specifically the diisocyanate, polyol, and chain extender. Fluorinated polyurethanes (FPUs) are a subset of PUs that incorporate fluorine atoms into their structure, leading to materials with low surface energy, excellent thermal and chemical stability, and enhanced hydrophobicity.[1][2]

One effective method for synthesizing FPUs is through the use of fluorinated chain extenders, such as this compound (OFHDiol).[1] This approach allows for the modification of polyurethane properties without altering the main polyol or diisocyanate components. The resulting FPUs exhibit improved water resistance and thermal stability compared to their non-fluorinated counterparts.[1]

This document outlines two primary methods for the synthesis of FPUs using OFHDiol: the one-shot polymerization method and the two-step prepolymerization method. Detailed experimental protocols, data on the properties of the synthesized FPUs, and visualizations of the synthesis workflows are provided.

Key Materials and Equipment

Materials:

-

Diisocyanate: Hexamethylene diisocyanate (HDI) or 4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

Polyol: Polytetramethylene oxide glycol (PTMO, Mn = 1000 or 2000 g/mol ) or Polycaprolactone diol (PCL, Mn = 2000 g/mol )

-

Fluorinated Chain Extender: this compound (OFHDiol)

-

Non-fluorinated Chain Extender (for comparison): 1,4-Butanediol (BDO)

-

Catalyst: Dibutyltin dilaurate (DBTDL)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Precipitation Solvent: Deionized water or Methanol

-

Drying Agent: Anhydrous magnesium sulfate or calcium chloride

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Dropping funnel

-

Vacuum oven

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Contact Angle Goniometer

Experimental Protocols

Two primary methods for the synthesis of fluorinated polyurethanes are detailed below. The choice of method can influence the final properties of the polymer, with the prepolymer method often allowing for more precise control over the polymer structure.[3]

Protocol 1: One-Shot Polymerization

The one-shot method involves reacting the diisocyanate, polyol, and chain extender simultaneously in the presence of a catalyst. This method is generally faster and simpler to perform.[4]

Procedure:

-

Drying of Reactants: Dry the polyol (PTMO or PCL) and chain extenders (OFHDiol and BDO) under vacuum at 80 °C for at least 4 hours to remove any residual moisture. Store all reactants under a dry nitrogen atmosphere.

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for 15-20 minutes.

-

Reactant Mixture: In the reaction flask, dissolve the pre-dried polyol and OFHDiol (and/or BDO for control samples) in anhydrous DMF. The total molar ratio of hydroxyl groups from the polyol and chain extender should be equivalent to the molar ratio of the isocyanate groups.

-